Home > Products > Screening Compounds P32184 > 1-((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2-fluorophenyl)piperazine
1-((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2-fluorophenyl)piperazine - 667911-95-7

1-((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2-fluorophenyl)piperazine

Catalog Number: EVT-1419508
CAS Number: 667911-95-7
Molecular Formula: C22H20ClFN2O2S
Molecular Weight: 430.9g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

LK00764 (2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine)

  • Compound Description: LK00764 is a potent and selective agonist of the trace amine-associated receptor 1 (TAAR1). It exhibits notable efficacy in schizophrenia-related in vivo tests, including MK-801-induced hyperactivity and spontaneous activity in rats. []
  • Relevance: LK00764 shares the 4'-chloro-[1,1'-biphenyl]-4-yl moiety with the target compound, 1-((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2-fluorophenyl)piperazine. This shared structural feature suggests potential similarities in their pharmacological profiles.

N-[[2'-[[(4,5-Dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940)

  • Compound Description: BMS-207940 is a highly potent and orally active endothelin ET(A) receptor antagonist. It demonstrates high binding affinity and selectivity for the ET(A) receptor, with a Ki value of 10 pM. []
  • Relevance: BMS-207940 and the target compound, 1-((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2-fluorophenyl)piperazine, both belong to the chemical class of biphenylsulfonamide derivatives. These compounds share a common structural core consisting of a biphenyl ring system connected to a sulfonamide group, indicating potential similarities in their physicochemical properties and potential biological activities.

2-Propyl-1-[[2′-(1H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl]-methyl]-4-[2-(trifluoroacetyl)-1H-pyrrol-1-yl]-1H-imidazole-5-carboxylic acid (CI-996)

  • Compound Description: CI-996 is a potent and selective angiotensin II (AII) receptor antagonist, demonstrating an IC50 of less than 1 nM. It exhibits selectivity for the AT1 receptor and displays no affinity for the AT2 receptor at concentrations up to 10 μM. []
  • Relevance: Similar to the target compound, 1-((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2-fluorophenyl)piperazine, CI-996 features a [1,1'-biphenyl] moiety within its structure. This shared structural element suggests potential similarities in their binding affinities or interactions with biological targets.

(R)-1-(3-((2-chloro-4-(((2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl)amino)methyl)-5-methoxyphenyl)amino)-3-oxopropyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (TD-5959, GSK961081, batefenterol)

  • Compound Description: Batefenterol is a first-in-class dual pharmacology multivalent muscarinic antagonist and β2 agonist. It is a potent bronchodilator that provides 24-hour duration of action in a guinea pig bronchoprotection model. []
  • Relevance: Like the target compound, 1-((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2-fluorophenyl)piperazine, Batefenterol contains a [1,1'-biphenyl] structural motif. This shared feature may indicate potential similarities in their interactions with biological targets, particularly within respiratory pathways.

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

  • Compound Description: VNO is an oxidative impurity of the BCL-2 inhibitor Venetoclax. It is formed during oxidative stress degradation and undergoes [, ] Meisenheimer rearrangement to form the venetoclax hydroxylamine impurity (VHA). []
  • Relevance: VNO and the target compound, 1-((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2-fluorophenyl)piperazine, both contain a 4'-chloro-[1,1'-biphenyl] subunit in their structure. This common structural feature, along with the presence of a sulfonyl group, suggests they may share similar physicochemical properties.
  • Compound Description: This compound is a potent endothelin antagonist that interacts with endothelin receptors. []
  • Relevance: This compound, along with the target compound 1-((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2-fluorophenyl)piperazine, belongs to a group of compounds characterized by a biphenyl scaffold bearing a sulfonamide group. This structural similarity suggests they might share comparable binding characteristics with biological targets.
  • Compound Description: These compounds are a series of Tebuquine analogs designed for their antimalarial activity. They exhibit activity against Plasmodium berghei infections in mice, including drug-resistant strains. []
  • Relevance: This series of compounds shares a [1,1′-biphenyl] structural element with the target compound 1-((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2-fluorophenyl)piperazine, indicating potential similarities in their physicochemical properties and possibly influencing their interactions with biological systems.

4′-([1,1′-Biphenyl]-4-yl)-3,2′:6′,3″-terpyridine and Analogs (1-5)

  • Compound Description: These compounds (1-5) represent a series of 3,2′:6′,3″-terpyridine derivatives designed to investigate their coordination chemistry with copper(II) acetate. Structural modifications involved varying the substituents at the 4′-position of the [1,1′-biphenyl] moiety. [, ]
  • Relevance: This series shares the [1,1′-biphenyl] core structure with the target compound, 1-((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2-fluorophenyl)piperazine. The variations in substituents and their impact on structural conformation and packing interactions offer insights into structure-activity relationships.

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

  • Compound Description: CPPHA is a positive allosteric modulator (PAM) of metabotropic glutamate receptors mGluR1 and mGluR5. It potentiates mGluR5 responses through a unique binding site distinct from other known PAMs. []
  • Relevance: While structurally distinct from the target compound, 1-((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2-fluorophenyl)piperazine, CPPHA's mechanism of action as a positive allosteric modulator highlights the significance of allosteric modulation in drug discovery. CPPHA's ability to enhance receptor activity through a novel binding site underscores the potential for identifying compounds with unique pharmacological profiles, even within well-studied target families.
  • Compound Description: These compounds are a series of pyrazole acyl(thio)urea derivatives containing a diphenyl motif. They exhibit potent antifungal activity against a range of plant pathogens, with 9b demonstrating particularly strong activity against Sclerotinia sclerotiorum. []
  • Relevance: These analogs, along with the target compound, 1-((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2-fluorophenyl)piperazine, are classified as diphenyl compounds. The presence of the biphenyl scaffold suggests potential similarities in their physicochemical properties and might influence their binding interactions with biological targets.

Properties

CAS Number

667911-95-7

Product Name

1-((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2-fluorophenyl)piperazine

IUPAC Name

1-[4-(4-chlorophenyl)phenyl]sulfonyl-4-(2-fluorophenyl)piperazine

Molecular Formula

C22H20ClFN2O2S

Molecular Weight

430.9g/mol

InChI

InChI=1S/C22H20ClFN2O2S/c23-19-9-5-17(6-10-19)18-7-11-20(12-8-18)29(27,28)26-15-13-25(14-16-26)22-4-2-1-3-21(22)24/h1-12H,13-16H2

InChI Key

ICVNBQFRVJVARB-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.